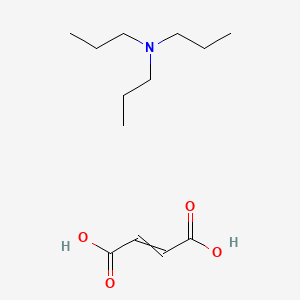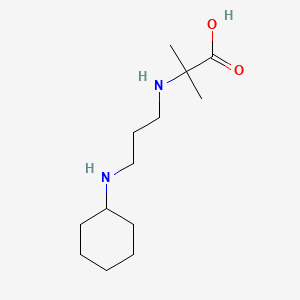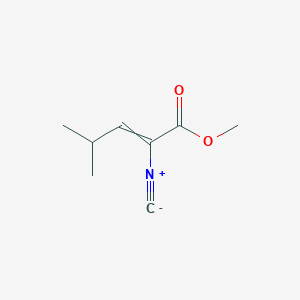
Methyl 2-isocyano-4-methylpent-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-isocyano-4-methylpent-2-enoate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of an isocyano group and a methyl group attached to a pent-2-enoate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-isocyano-4-methylpent-2-enoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of methyl 2-bromo-4-methylpent-2-enoate with sodium cyanate in the presence of a suitable solvent. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and isolation to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Methyl 2-isocyano-4-methylpent-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyano group to an amine group.
Substitution: The isocyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives.
科学的研究の応用
Methyl 2-isocyano-4-methylpent-2-enoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-isocyano-4-methylpent-2-enoate involves its interaction with molecular targets and pathways. The isocyano group is reactive and can form covalent bonds with nucleophiles, leading to various chemical transformations. The compound’s reactivity is influenced by its electronic structure and the presence of substituents.
類似化合物との比較
Similar Compounds
- Methyl 2-methylpent-2-enoate
- Methyl 2-isocyano-4-methylpentanoate
Uniqueness
Methyl 2-isocyano-4-methylpent-2-enoate is unique due to the presence of both an isocyano group and a methyl group on the pent-2-enoate backbone. This combination imparts distinct reactivity and properties compared to similar compounds.
特性
CAS番号 |
90179-14-9 |
|---|---|
分子式 |
C8H11NO2 |
分子量 |
153.18 g/mol |
IUPAC名 |
methyl 2-isocyano-4-methylpent-2-enoate |
InChI |
InChI=1S/C8H11NO2/c1-6(2)5-7(9-3)8(10)11-4/h5-6H,1-2,4H3 |
InChIキー |
HNCDDKLNSFWATD-UHFFFAOYSA-N |
正規SMILES |
CC(C)C=C(C(=O)OC)[N+]#[C-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


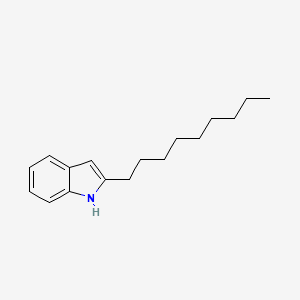
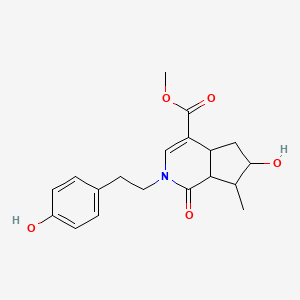

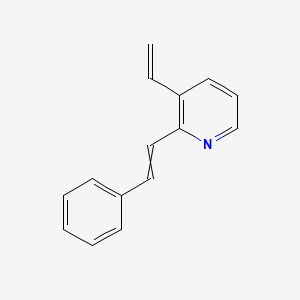
![Diethyl [4-(piperidin-1-yl)butyl]boronate](/img/structure/B14362584.png)
![[5-Acetyloxy-2-(1,3-dithian-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate](/img/structure/B14362589.png)
![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B14362591.png)
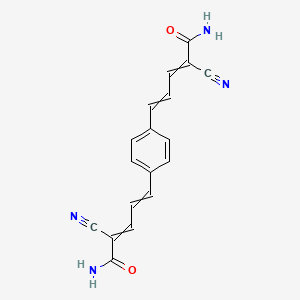
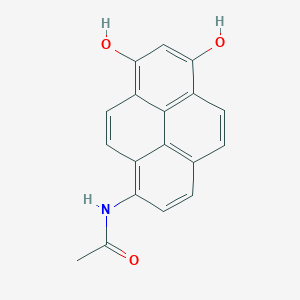
![Diethyl {[4-(aminomethyl)phenyl]methyl}phosphonate](/img/structure/B14362613.png)
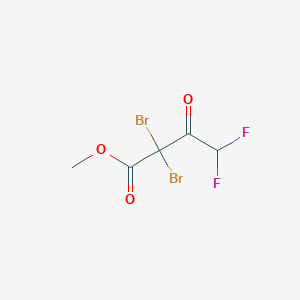
![2-Phenyl-3-(2-phenylethenyl)bicyclo[2.2.1]heptane](/img/structure/B14362640.png)
